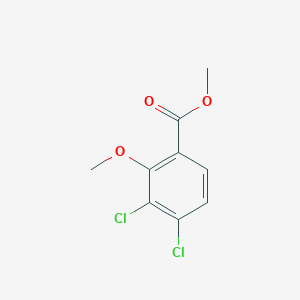

Methyl 3,4-dichloro-2-methoxybenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8Cl2O3 |

|---|---|

Molecular Weight |

235.06 g/mol |

IUPAC Name |

methyl 3,4-dichloro-2-methoxybenzoate |

InChI |

InChI=1S/C9H8Cl2O3/c1-13-8-5(9(12)14-2)3-4-6(10)7(8)11/h3-4H,1-2H3 |

InChI Key |

JEFVFIAJNDIAEP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)Cl)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 3,4 Dichloro 2 Methoxybenzoate

Retrosynthetic Analysis of the Methyl 3,4-dichloro-2-methoxybenzoate Scaffold

A retrosynthetic analysis of this compound systematically deconstructs the target molecule into simpler, commercially available starting materials. The primary disconnection targets the ester functional group, a common and reliable transformation. This leads to the immediate precursor, 3,4-dichloro-2-methoxybenzoic acid, and methanol (B129727).

Further disconnection of the methoxy (B1213986) group from the aromatic ring through a C-O bond cleavage points to 3,4-dichloro-2-hydroxybenzoic acid as a key intermediate. This precursor is advantageous as the hydroxyl group can be selectively methylated.

The analysis can then proceed by considering the introduction of the chloro substituents. Disconnecting the C-Cl bonds from 3,4-dichloro-2-hydroxybenzoic acid could lead back to 2-hydroxybenzoic acid (salicylic acid). However, direct chlorination of salicylic (B10762653) acid often leads to a mixture of products and may not yield the desired 3,4-dichloro isomer with high selectivity. A more controlled approach involves starting with a precursor where the substitution pattern is already established or can be directed. For instance, starting from 2,5-dichlorophenol, a Kolbe-Schmitt or a similar carboxylation reaction could introduce the carboxylic acid group at the desired position, leading to 3,6-dichloro-2-hydroxybenzoic acid, an isomer of the desired precursor. A more plausible route to 3,4-dichloro-2-hydroxybenzoic acid would involve the chlorination of a suitable phenol (B47542) or benzoic acid derivative where the directing effects of the existing substituents favor the desired 3,4-dichloro substitution pattern.

An alternative retrosynthetic pathway could involve the initial synthesis of 3,4-dichlorotoluene, followed by oxidation of the methyl group to a carboxylic acid and subsequent introduction of the methoxy group. However, the regioselective introduction of the methoxy group at the C2 position in the presence of the two chlorine atoms could be challenging.

Based on this analysis, the most logical and likely successful synthetic strategy involves the synthesis of 3,4-dichloro-2-methoxybenzoic acid from a suitable dichlorinated phenolic precursor, followed by esterification.

Classical and Modern Esterification Approaches for Benzoate (B1203000) Synthesis

The final step in the synthesis of this compound is the esterification of its corresponding carboxylic acid. The presence of the ortho-methoxy group can introduce steric hindrance, potentially affecting the reaction rate and equilibrium of classical methods. This has spurred the development of more advanced esterification protocols.

Direct Esterification and Transesterification Variants

Fischer-Speier Esterification: This is the most traditional method for esterification, involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. nih.govyoutube.com The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed, or a large excess of the alcohol is used. masterorganicchemistry.commasterorganicchemistry.com For a sterically hindered acid like 3,4-dichloro-2-methoxybenzoic acid, harsher conditions such as prolonged heating might be necessary, which could lead to side reactions. chemsynthesis.com

| Method | Reactants | Catalyst | Key Features |

| Fischer-Speier Esterification | 3,4-dichloro-2-methoxybenzoic acid, Methanol | H₂SO₄ or HCl | Reversible, requires excess alcohol or water removal, potentially harsh conditions for hindered acids. nih.govyoutube.commasterorganicchemistry.comchemsynthesis.com |

| Transesterification | Other alkyl 3,4-dichloro-2-methoxybenzoates, Methanol | Acid or Base | Equilibrium-driven, useful for converting one ester to another. |

Transesterification: This method involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. While not a primary route for the synthesis from the carboxylic acid, it can be a useful variant if a different alkyl ester of 3,4-dichloro-2-methoxybenzoic acid is more readily available.

Acyl Halide and Anhydride (B1165640) Mediated Routes

To overcome the equilibrium limitations of Fischer esterification, carboxylic acids can be converted to more reactive intermediates like acyl halides or anhydrides.

Acyl Halide Route: 3,4-dichloro-2-methoxybenzoic acid can be converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. sigmaaldrich.com The resulting acyl chloride is highly reactive and readily reacts with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, to give the methyl ester in high yield. This method is generally irreversible and effective for sterically hindered acids.

Anhydride Mediated Routes: Carboxylic acids can be reacted with a dehydrating agent to form a symmetric or mixed anhydride. For instance, reaction with another carboxylic acid anhydride, such as acetic anhydride, in the presence of a catalyst can form a mixed anhydride which then reacts with methanol. A more modern approach, the Shiina esterification, utilizes aromatic carboxylic acid anhydrides, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP). masterorganicchemistry.com This method is known for its mild conditions and high yields, even with sterically demanding substrates.

| Method | Intermediate | Reagents | Advantages |

| Acyl Halide Route | Acyl chloride | SOCl₂, Oxalyl chloride | Irreversible, high yield, suitable for hindered acids. sigmaaldrich.com |

| Anhydride Route (Shiina Esterification) | Mixed Anhydride | 2-methyl-6-nitrobenzoic anhydride (MNBA), DMAP | Mild conditions, high yield, good for hindered substrates. masterorganicchemistry.com |

Catalyst-Driven Synthesis Strategies for this compound

Modern synthetic chemistry has seen a surge in the development of catalyst-driven reactions that offer significant advantages in terms of efficiency, selectivity, and sustainability. These strategies can be applied to both the formation of the C-O bond of the methoxy group and the esterification step.

Transition Metal-Catalyzed Coupling Reactions (e.g., C-O Bond Formation)

Transition metal catalysis provides powerful tools for the formation of C-O bonds, which can be strategically employed in the synthesis of the 3,4-dichloro-2-methoxybenzoic acid precursor.

Ullmann Condensation: This classical copper-catalyzed reaction can be used to form aryl ethers. wikipedia.orgorganic-chemistry.org For the synthesis of 3,4-dichloro-2-methoxybenzoic acid, an Ullmann condensation could be envisioned between a 3,4-dichloro-2-halobenzoic acid derivative and sodium methoxide (B1231860). sciencemadness.org While traditionally requiring harsh conditions, modern modifications of the Ullmann reaction utilize ligands that facilitate the coupling under milder conditions. unimelb.edu.au

Palladium-Catalyzed Methoxycarbonylation: An alternative approach involves the palladium-catalyzed carbonylation of an appropriately substituted aryl halide in the presence of methanol. For instance, 1,2-dichloro-3-methoxy-4-halobenzene could potentially undergo methoxycarbonylation to introduce the methyl ester group. Palladium catalysts with specific phosphine (B1218219) ligands have been shown to be effective for the methoxycarbonylation of aryl chlorides. organic-chemistry.orgorgsyn.org

| Reaction | Catalyst System | Application in Synthesis | Key Features |

| Ullmann Condensation | Copper salts (e.g., CuI, Cu₂O) | Formation of the 2-methoxy group from a 2-halo precursor. wikipedia.orgsciencemadness.org | Classical method, modern variants offer milder conditions. organic-chemistry.orgunimelb.edu.au |

| Palladium-Catalyzed Methoxycarbonylation | Palladium complexes with phosphine ligands | Introduction of the methyl ester group from an aryl halide. organic-chemistry.orgorgsyn.org | Can be highly efficient for activated aryl chlorides. |

Organocatalytic and Biocatalytic Pathways for Ester Formation

In recent years, organocatalysis and biocatalysis have emerged as greener and more sustainable alternatives to metal-based catalysts for esterification.

Organocatalysis: A variety of organic molecules can catalyze esterification reactions. For instance, 4-(dimethylamino)pyridine (DMAP), often used in anhydride-mediated routes, is a classic example of a nucleophilic organocatalyst. More recently, other organocatalytic systems, such as those based on Brønsted acids or N-heterocyclic carbenes (NHCs), have been developed for the direct esterification of carboxylic acids and alcohols under mild conditions. google.com These methods can be particularly useful for substrates with sensitive functional groups.

Biocatalysis: Enzymes, particularly lipases, have gained significant attention as catalysts for esterification due to their high selectivity and ability to operate under mild conditions. wikipedia.org Lipases can catalyze the esterification of benzoic acid derivatives with alcohols in organic solvents. The use of immobilized enzymes further allows for easy separation and reuse of the catalyst. While the steric hindrance of 3,4-dichloro-2-methoxybenzoic acid might pose a challenge, screening for a suitable lipase (B570770) could provide an environmentally benign synthetic route.

| Catalysis Type | Catalyst Example | Reaction Type | Advantages |

| Organocatalysis | 4-(Dimethylamino)pyridine (DMAP), N-Heterocyclic Carbenes (NHCs) | Esterification | Metal-free, mild conditions, high functional group tolerance. google.com |

| Biocatalysis | Lipases (e.g., from Candida rugosa) | Esterification | High selectivity, mild conditions, environmentally friendly. wikipedia.org |

Regioselective Halogenation and Alkoxylation for Precursor Functionalization

The specific arrangement of chloro and methoxy groups on the benzoate ring is a significant synthetic challenge. Achieving this requires highly regioselective reactions, often performed on precursor molecules that are incrementally functionalized.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to facilitate deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate is then quenched with an electrophile to install a desired substituent. wikipedia.org

The methoxy group (-OCH₃) is a well-established DMG. wikipedia.org A hypothetical synthetic route to a precursor of this compound could involve the DoM of a dichlorinated anisole (B1667542) derivative. For instance, starting with 1,2-dichloro-3-methoxybenzene, the methoxy group could direct lithiation to the C2 position. Quenching this aryllithium species with carbon dioxide (CO₂), followed by esterification, would yield the desired 3,4-dichloro-2-methoxybenzoate structure.

The hierarchy and effectiveness of DMGs are influenced by factors such as the nature of the heteroatom, the solvent, and the presence of additives like tetramethylethylenediamine (TMEDA), which can break up organolithium aggregates and increase reactivity. baranlab.org The choice of a strong base is crucial, and it must be able to deprotonate the ring without undergoing nucleophilic attack on the DMG itself. baranlab.org

Table 1: Common Directing Metalation Groups (DMGs) and Their Relative Strengths

| Strength | Directing Group (DMG) | Example Electrophiles |

| Strong | -CON(R)₂, -SO₂N(R)₂, -O-CON(R)₂ | I₂, Cl₃CCCl₃, CO₂, RCHO |

| Moderate | -OCH₃, -N(R)₂ | Me₃SiCl, DMF, Br₂ |

| Weak | -F, -Cl | Strong electrophiles only |

This table provides a generalized hierarchy of directing metalation groups. Actual reactivity can be influenced by specific reaction conditions.

Electrophilic halogenation provides an alternative route. However, controlling the regioselectivity of direct halogenation on an activated ring can be challenging, often leading to mixtures of isomers. Therefore, DoM is generally the preferred method for achieving specific substitution patterns in complex molecules like this compound.

Selective etherification is another key strategy, particularly when starting from a substituted phenolic precursor. The synthesis of the methoxy group at the C2 position could be achieved by the selective methylation of a corresponding dihydroxybenzoic acid or a chlorohydroxybenzoic acid derivative.

For instance, a plausible precursor such as methyl 3,4-dichloro-2-hydroxybenzoate could be subjected to etherification. The Williamson ether synthesis is a classic method, involving the deprotonation of the phenol with a base (e.g., potassium carbonate) to form a phenoxide, which then acts as a nucleophile to attack a methylating agent like iodomethane (B122720) or dimethyl sulfate. chemicalbook.comchemicalbook.com

The synthesis of a related compound, methyl 3,4-di[C₂H₃]methoxybenzoate, from methyl 3,4-dihydroxybenzoate demonstrates this principle. The dihydroxybenzoate is treated with potassium carbonate and deuterated iodomethane to achieve methylation of both hydroxyl groups. chemicalbook.com In the case of a sterically hindered or electronically deactivated phenol, more forcing conditions or more reactive electrophiles might be necessary.

A patent for the preparation of methoxybenzoic acid describes a nucleophilic substitution reaction between a chloro-substituted precursor and sodium methylate in methanol under elevated temperature and pressure, demonstrating an industrial approach to methylation. google.com

Table 2: Comparison of Methylation Conditions for Phenolic Precursors

| Precursor | Reagents | Conditions | Product | Reference |

| 3,5-dichloro-4-hydroxybenzoic acid | K₂CO₃, methyl iodide, DMF | 80°C, 3 h | Methyl 3,5-dichloro-4-methoxybenzoate | chemicalbook.com |

| Methyl 3,4-dihydroxybenzoate | K₂CO₃, iodomethane-d₃, acetonitrile (B52724) | 45°C, 15 h | Methyl 3,4-bis(trideuteromethoxy)benzoate | chemicalbook.com |

| 3,6-dichlorosalicylic acid (as salt) | Dimethyl sulfate | 60-160°C | Methyl 3,6-dichloro-2-methoxybenzoate | google.com |

This table illustrates various conditions for the methylation of phenolic compounds, highlighting the adaptability of the method to different substrates.

Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes minimizing waste, using less hazardous substances, and improving energy efficiency.

A major focus of green chemistry is the reduction or elimination of volatile organic solvents. Research into solvent-free reactions and the use of alternative media like ionic liquids (ILs) and deep eutectic solvents (DESs) is ongoing. These alternative solvents often offer benefits such as low vapor pressure, high thermal stability, and recyclability.

While specific examples for the synthesis of this compound are not prominent in the literature, related processes provide insight. For example, directed ortho-metalation strategies have been successfully implemented in deep eutectic solvents, demonstrating that these green solvents can support highly reactive organometallic intermediates.

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the sustainability of a chemical synthesis.

Atom Economy , developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final desired product. Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions generate byproducts, lowering the atom economy.

The E-Factor , proposed by Roger Sheldon, is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor signifies a greener process.

The synthesis of complex molecules like this compound often involves multi-step sequences with purification at each stage, which can lead to high E-Factors, typical of the pharmaceutical and fine chemical industries. Optimizing synthetic routes to use fewer steps, employ catalytic reagents instead of stoichiometric ones, and minimize solvent use are key strategies for improving both atom economy and the E-Factor. For example, replacing a classical halogenation using elemental bromine (low atom economy) with a catalytic method that uses a bromide salt and an oxidant is a step towards a greener process.

Stereochemical Control and Diastereoselectivity in Related Benzoate Syntheses

The target molecule, this compound, is achiral and therefore does not exhibit stereoisomerism. However, the principles of stereochemical control are paramount in the synthesis of many other structurally related benzoates that are chiral and are often developed as pharmaceuticals or agrochemicals.

Diastereoselective synthesis refers to a reaction that favors the formation of one diastereomer over others. numberanalytics.com This is often achieved by using a chiral auxiliary, a chiral catalyst, or by substrate-controlled induction where an existing stereocenter in the molecule directs the stereochemical outcome of a new stereocenter. nih.govyoutube.com

For example, in the synthesis of complex molecules, a benzoate group might be part of a larger, chiral scaffold. The diastereoselective synthesis of benzoxanthenones, for instance, involves an oxidative C-C bond formation followed by an intramolecular Diels-Alder reaction. The stereochemical outcome of the cyclization can be influenced by the catalyst and reaction conditions, leading to a preference for one diastereomer. nih.gov Similarly, iridium-catalyzed asymmetric cycloadditions involving carboxylic acids have been developed to produce highly enantioenriched tetrahydrofurans, demonstrating precise stereochemical control in reactions of acid derivatives. acs.org

These examples highlight that while the core of this compound is achiral, the synthetic methodologies used in the broader field of benzoate chemistry are deeply intertwined with the challenges of stereocontrol. The ability to selectively generate a single stereoisomer is often critical to the biological activity and safety of the final product. numberanalytics.com

Mechanistic Organic Chemistry of Methyl 3,4 Dichloro 2 Methoxybenzoate Transformations

Reaction Kinetics and Thermodynamics of Ester Hydrolysis

Ester hydrolysis is a pivotal reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. The rate and mechanism of this transformation for Methyl 3,4-dichloro-2-methoxybenzoate are highly dependent on the pH of the medium, proceeding through distinct acid-catalyzed and base-mediated pathways.

In acidic aqueous solutions, the hydrolysis of this compound follows a well-established multi-step mechanism, commonly referred to as A_AC_2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular). chemistrysteps.comchemguide.co.uklibretexts.orgstudysmarter.co.uk The process is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). chemguide.co.uklibretexts.org This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The reaction rate is influenced by the electronic effects of the ring substituents. The two chlorine atoms are electron-withdrawing through their inductive effect, which slightly enhances the electrophilicity of the carbonyl carbon. Conversely, the methoxy (B1213986) group at the ortho position is electron-donating through resonance, which can partially counteract the withdrawing effect of the halogens.

Under basic or alkaline conditions, the hydrolysis of esters, known as saponification, occurs via a different mechanism, typically B_AC_2 (base-catalyzed, acyl-oxygen cleavage, bimolecular). nih.gov This pathway is generally faster and is effectively irreversible. chemistrysteps.com The reaction is initiated by the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the ester. chemistrysteps.com This is the rate-determining step and results in the formation of a tetrahedral intermediate. nih.gov

Subsequently, the tetrahedral intermediate collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group to form 3,4-dichloro-2-methoxybenzoic acid. chemistrysteps.com The final, irreversible step is an acid-base reaction where the newly formed carboxylic acid, being acidic, immediately donates a proton to the strongly basic methoxide or another hydroxide ion in solution. chemistrysteps.com This deprotonation forms the carboxylate salt and prevents the reverse reaction from occurring, driving the equilibrium to completion. chemistrysteps.com

The kinetics of base-mediated hydrolysis are strongly influenced by the substituents on the benzene (B151609) ring. Electron-withdrawing groups, such as the two chlorine atoms, increase the rate of hydrolysis by making the carbonyl carbon more electrophilic and stabilizing the negative charge in the transition state. semanticscholar.org Studies on related substituted methyl benzoates show a clear correlation between the electron-withdrawing nature of substituents and increased hydrolysis rates. semanticscholar.org The methoxy group, being electron-donating, would typically slow down this reaction, but its effect is likely overshadowed by the two powerful electron-withdrawing chlorine atoms.

| Substituent (at para-position) | Hammett Constant (σ_para) | Electronic Effect | Expected Relative Rate (k/k_H) |

|---|---|---|---|

| -NO₂ | +0.78 | Strongly Electron-Withdrawing | ~65 |

| -Cl | +0.23 | Electron-Withdrawing | ~3.5 |

| -H | 0.00 | Reference | 1 |

| -CH₃ | -0.17 | Electron-Donating | ~0.5 |

| -OCH₃ | -0.27 | Strongly Electron-Donating | ~0.2 |

Electrophilic Aromatic Substitution Reactions on the Dichloromethoxybenzoate Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regiochemical outcome of such a reaction on this compound is determined by the cumulative electronic and steric effects of the existing substituents. fiveable.melumenlearning.com

The directing effects of the substituents on the ring are as follows:

-OCH₃ (Methoxy group): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. fiveable.meyoutube.comyoutube.com It stabilizes the positive charge of the intermediate arenium ion, particularly when the attack is at the positions ortho or para to it. libretexts.org

-Cl (Chloro groups): Halogens are deactivating groups due to their strong inductive electron withdrawal, but they are also ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the arenium ion intermediate. uci.edu

-COOCH₃ (Methyl Ester group): This is a strongly deactivating group due to both inductive and resonance electron withdrawal. It is a meta-director. fiveable.meuci.edu

In this compound, the available positions for substitution are C5 and C6. The directing effects are in conflict. The powerful ortho, para-directing methoxy group at C2 directs towards C1 (blocked), C3 (blocked), and C5. The chloro group at C3 directs ortho, para to itself, pointing towards C2 (blocked), C4 (blocked), and C5. The chloro group at C4 also directs ortho, para to itself, pointing towards C3 (blocked), C5, and C6. The deactivating ester group at C1 directs meta to itself, pointing towards C3 (blocked) and C5.

Considering these influences, the C5 position is strongly favored. It is para to the activating methoxy group, ortho to the C4-chloro group, and meta to the deactivating ester group. The C6 position is only weakly activated. Therefore, electrophilic attack is overwhelmingly directed to the C5 position.

A reaction coordinate diagram for an EAS reaction shows the energy changes as the reaction progresses from reactants to products. lumenlearning.com The rate-determining step is the formation of the high-energy carbocation intermediate, known as an arenium ion or sigma complex. lumenlearning.comnih.gov The stability of this intermediate determines the reaction rate and regioselectivity.

Attack at C5: When an electrophile (E⁺) attacks the C5 position, the resulting arenium ion has the positive charge delocalized over several atoms. Crucially, one of the resonance structures places the positive charge on C2, directly adjacent to the methoxy group. The methoxy group can then use its lone pair of electrons to donate into the ring, creating an additional, highly stable resonance structure (an oxonium ion) and significantly lowering the activation energy for this pathway. libretexts.org

Attack at C6: Attack at the C6 position results in an arenium ion where the positive charge is never located on a carbon atom that can be directly stabilized by the methoxy group's resonance effect. The intermediate is therefore significantly less stable, and the activation energy for this pathway is much higher.

Consequently, the transition state leading to the C5-substituted product is much lower in energy, making it the kinetically and thermodynamically favored product. libretexts.org

| Position of Attack | Key Stabilizing/Destabilizing Influences | Predicted Outcome |

|---|---|---|

| C5 | - para to strongly activating -OCH₃ (resonance stabilization)

| Major Product |

| C6 | - meta to activating -OCH₃ (no resonance stabilization)

| Minor or No Product |

Nucleophilic Aromatic Substitution Potential on the Chlorinated Positions

Nucleophilic aromatic substitution (S_N_Ar) is a reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally difficult and requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. libretexts.orgmasterorganicchemistry.comyoutube.com

The mechanism proceeds via a two-step addition-elimination process. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The aromaticity of the ring is temporarily broken in this rate-determining step. uomustansiriyah.edu.iq In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. uomustansiriyah.edu.iq

For this compound, the potential for S_N_Ar at the C3 or C4 positions must be assessed. The ester group (-COOCH₃) is an electron-withdrawing group.

Attack at C4: The chlorine at C4 is para to the electron-withdrawing ester group. This positioning is ideal for S_N_Ar. The negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C4 can be delocalized onto the oxygen atoms of the ester group through resonance. This provides significant stabilization to the intermediate and lowers the activation energy for the reaction.

Attack at C3: The chlorine at C3 is meta to the electron-withdrawing ester group. When a nucleophile attacks this position, the resulting negative charge cannot be delocalized onto the ester group via resonance. masterorganicchemistry.com The intermediate is therefore much less stable compared to the one formed from attack at C4.

Therefore, this compound is activated for nucleophilic aromatic substitution, primarily at the C4 position. Strong nucleophiles can displace the chloride at C4, while the chloride at C3 would be significantly less reactive under typical S_N_Ar conditions. While aryl chlorides are generally less reactive than aryl fluorides in S_N_Ar reactions, the presence of the activating ester group makes this transformation feasible. nih.govrsc.org

Investigation of Activating Group Influences on Reactivity

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution is a complex interplay of the directing and activating or deactivating effects of its substituents. The methoxy (-OCH₃) group, the two chlorine (-Cl) atoms, and the methyl ester (-COOCH₃) group each exert an influence on the aromatic system.

The methoxy group is a strong activating group and is ortho, para-directing. google.commdpi.comwhiterose.ac.uk This is due to its ability to donate electron density to the benzene ring through resonance, which stabilizes the carbocation intermediate formed during electrophilic attack at these positions. mdpi.com Conversely, the chlorine atoms are deactivating groups due to their electron-withdrawing inductive effect, yet they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. google.comwhiterose.ac.uk The methyl ester group is a deactivating group and is meta-directing due to its electron-withdrawing resonance and inductive effects. mdpi.com

When multiple substituents are present on a benzene ring, their directing effects can either be cooperative or conflicting. mdpi.com In the case of this compound, the methoxy group at position 2 strongly activates the ortho (position 3, already substituted) and para (position 5) positions. The chlorine at position 3 directs to its ortho (positions 2 and 4, both substituted) and para (position 6) positions. The chlorine at position 4 directs to its ortho (positions 3 and 5) and para (position 1, substituted) positions. The ester group at position 1 directs to the meta (positions 3 and 5) positions.

Table 1: Influence of Substituents on the Aromatic Ring of this compound

| Substituent | Position | Effect on Reactivity | Directing Influence |

| -OCH₃ | 2 | Activating | ortho, para |

| -Cl | 3 | Deactivating | ortho, para |

| -Cl | 4 | Deactivating | ortho, para |

| -COOCH₃ | 1 | Deactivating | meta |

Catalyst Impact on Reaction Mechanisms and Selectivity

The choice of catalyst is crucial in directing the outcome of reactions involving this compound. For instance, in reductive processes, the catalyst determines the extent and selectivity of the reduction. While specific studies on this compound are limited, analogies can be drawn from similar structures.

In the synthesis of related compounds, catalytic hydrogenation has been employed. For example, the reduction of a nitro group on a similar substituted benzoate was attempted with Raney Nickel and 5% Palladium on carbon (Pd/C), but these catalysts resulted in incomplete conversions. mdpi.com In contrast, powdered iron in acetic acid was effective for the same transformation, highlighting the significant impact of the catalyst and reaction conditions on the outcome. mdpi.com

The catalytic hydrogenation of methyl benzoate to produce benzaldehyde (B42025) has been studied using various manganese-based metal oxide catalysts. mdpi.com These catalysts, such as MnOₓ/γ-Al₂O₃, have shown that the catalytic performance is dependent on the active sites and oxygen vacancies on the catalyst surface. mdpi.com It is plausible that similar catalytic systems could be employed for the selective reduction of the ester group in this compound, potentially to the corresponding aldehyde, although this would require empirical validation.

Table 2: Potential Catalysts and Their Effects on Related Transformations

| Catalyst | Reaction Type | Potential Outcome on this compound |

| Powdered Iron | Reduction of nitro group | Potentially useful for reductive transformations |

| Raney Ni, Pd/C | Catalytic Hydrogenation | May lead to incomplete conversion in reductions |

| MnOₓ/γ-Al₂O₃ | Catalytic Hydrogenation | Potential for selective reduction of the ester to an aldehyde |

Reductive Transformations of this compound

Reduction of the Ester Group to Corresponding Alcohol or Aldehyde

The ester functional group in this compound can be reduced to a primary alcohol, (3,4-dichloro-2-methoxyphenyl)methanol, or a less stable aldehyde, 3,4-dichloro-2-methoxybenzaldehyde. The choice of reducing agent is critical to control the extent of the reduction.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce esters to primary alcohols. masterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy group and a second hydride attack on the intermediate aldehyde, which is then protonated upon workup to yield the primary alcohol.

The selective reduction of an ester to an aldehyde is more challenging as aldehydes are more reactive towards reduction than esters. However, specialized, sterically hindered, and less reactive reducing agents such as diisobutylaluminium hydride (DIBAL-H) can sometimes achieve this transformation, typically at low temperatures.

The catalytic hydrogenation of methyl benzoate to benzaldehyde has been achieved using manganese-based catalysts, suggesting a possible route for the selective synthesis of 3,4-dichloro-2-methoxybenzaldehyde. mdpi.comrsc.org

Table 3: Reagents for the Reduction of the Ester Group

| Reagent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | (3,4-dichloro-2-methoxyphenyl)methanol |

| Diisobutylaluminium hydride (DIBAL-H) | Potentially 3,4-dichloro-2-methoxybenzaldehyde |

| Catalytic Hydrogenation (e.g., MnOₓ/γ-Al₂O₃) | Potentially 3,4-dichloro-2-methoxybenzaldehyde |

Reductive Dehalogenation Pathways and Conditions

Reductive dehalogenation involves the removal of one or both chlorine atoms from the aromatic ring, replacing them with hydrogen atoms. This transformation can be achieved through various methods, including catalytic hydrogenation and the use of reducing metals.

Anaerobic microorganisms have been shown to reductively dehalogenate chlorinated aromatic compounds. nih.gov For instance, Desulfomonile tiedjei can dechlorinate meta-chlorobenzoates. nih.gov The mechanism is believed to involve the transfer of an electron to the aromatic ring, leading to the expulsion of a chloride ion. While not specifically studied for this compound, it is conceivable that similar microbial systems could effect its dehalogenation.

Chemical methods for reductive dehalogenation often employ a catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The specific conditions, including solvent, temperature, and pressure, would need to be optimized to achieve selective dehalogenation. It is also possible that one chlorine atom could be removed preferentially over the other, depending on the electronic environment and steric accessibility of each halogen.

Radical Reaction Pathways and Their Potential Involving this compound

Radical reactions involving this compound could potentially occur at the methoxy group or at the aromatic ring under specific conditions, typically involving radical initiators and/or UV light.

While no specific studies on radical reactions of this compound were found, analogies can be drawn from similar molecules. For example, the side-chain bromination of methyl 4-methyl-3-methoxybenzoate with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation proceeds via a radical mechanism. nih.gov This suggests that if a methyl group were present on the benzene ring of the title compound, it could undergo similar radical halogenation.

The chlorine atoms on the aromatic ring are generally stable and less prone to radical abstraction compared to benzylic hydrogens. However, under harsh conditions, homolytic cleavage of the C-Cl bond could potentially be initiated. The methoxy group could also be a site for radical attack, potentially leading to demethylation or other rearrangements, although such pathways are less common for aromatic methyl ethers under typical radical conditions.

Computational Chemistry and Theoretical Studies on Methyl 3,4 Dichloro 2 Methoxybenzoate

Quantum Chemical Characterization of Molecular and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the intricate details of molecular and electronic structures. For a molecule like methyl 3,4-dichloro-2-methoxybenzoate, these theoretical approaches can predict its geometry, orbital energies, and reactivity patterns.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, a DFT calculation, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the structure that corresponds to a minimum on the potential energy surface. researchgate.netresearchgate.net

The geometry of the benzene (B151609) ring is expected to be largely planar, though minor distortions may occur due to the steric and electronic effects of the substituents. The bond lengths and angles of the substituents—the two chlorine atoms, the methoxy (B1213986) group, and the methyl ester group—would be influenced by their electronic interactions with the aromatic ring and with each other. For instance, the C-Cl bond lengths will be characteristic of chlorinated aromatic compounds. wikipedia.org The orientation of the methoxy and methyl ester groups relative to the benzene ring is a key aspect of the molecule's conformation, which is further explored in the conformational analysis section.

Table 1: Predicted Trends in Geometrical Parameters from DFT Calculations

| Parameter | Expected Observation | Rationale |

| Benzene Ring | Largely planar with minor puckering. | Inherent aromaticity of the benzene ring. |

| C-Cl Bond Lengths | Consistent with typical aryl-chloride bonds. | Based on data from similar chlorinated aromatic compounds. wikipedia.org |

| C-O (methoxy) Bond Length | Standard for aryl ethers. | Influence of the electron-donating methoxy group. |

| C-C (ester) Bond Length | Typical for an ester group attached to an aromatic ring. | Resonance effects between the carbonyl and the ring. |

| Bond Angles | Deviations from ideal sp² and sp³ angles. | Steric hindrance and electronic repulsion between adjacent substituents. |

Note: This table represents expected trends as no specific experimental or computational data for this compound were found.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govaklectures.com

For this compound, the HOMO is expected to be primarily localized on the electron-rich aromatic ring and the oxygen atom of the methoxy group, which is an electron-donating group. The LUMO, conversely, is likely to be distributed over the electron-withdrawing methyl ester group and the carbon atoms attached to the chlorine atoms. The chlorine atoms themselves, being electronegative, will also influence the distribution of these orbitals. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov The precise energy values would require specific DFT calculations. nih.gov

Table 2: Predicted Characteristics of Frontier Molecular Orbitals

| Orbital | Predicted Energy Level | Predicted Spatial Distribution | Implication for Reactivity |

| HOMO | Relatively high | Primarily on the benzene ring and methoxy oxygen. | Site for electrophilic attack. |

| LUMO | Relatively low | Primarily on the methyl ester group and chlorinated carbons. | Site for nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | - | Determines overall chemical reactivity and stability. nih.gov |

Note: This table represents expected characteristics based on the electronic nature of the substituents. Specific energy values and detailed orbital plots are not available without direct computational studies.

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. It is useful for predicting how a molecule will interact with other charged species. researchgate.netnih.gov In an EPS map, regions of negative potential (typically colored red or orange) indicate an abundance of electrons and are likely sites for electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotational degrees of freedom are around the bonds connecting the methoxy and methyl ester groups to the aromatic ring.

The rotation of the methoxy and methyl ester groups is not entirely free but is hindered by rotational barriers. These barriers arise from steric interactions with adjacent substituents and electronic effects such as conjugation with the aromatic ring.

Methoxy Group Rotation: The rotation of the methyl group of the methoxy substituent around the C(aryl)-O bond is a well-studied phenomenon in anisole (B1667542) and its derivatives. ibm.comacs.org The barrier to rotation is influenced by the presence of adjacent substituents. In this case, the chlorine atom at position 3 and the ester group at position 2 would create significant steric hindrance, likely resulting in a higher rotational barrier compared to unsubstituted anisole. The most stable conformation is expected to be one where the methyl group of the methoxy substituent is oriented away from the bulky ortho-ester group.

Ester Group Rotation: The methyl ester group also has a rotational barrier around the C(aryl)-C(ester) bond. The planarity of the ester group with the benzene ring is favored due to conjugation, which delocalizes the pi-electrons. However, steric clashes with the ortho-methoxy group will likely force the ester group to twist out of the plane of the ring to some extent, leading to a compromise between electronic stabilization and steric repulsion. researchgate.net

A potential energy surface (PES) scan, where the energy of the molecule is calculated for systematic changes in the dihedral angles of the rotatable bonds, would be necessary to identify the most stable conformers. stackexchange.com For this compound, the PES would be a function of the rotational angles of both the methoxy and methyl ester groups.

The calculations would likely reveal several local energy minima, corresponding to different stable conformers. The global minimum would represent the most stable conformation of the molecule under the given computational conditions. It is plausible that the most stable conformer would have the methyl group of the methoxy substituent and the carbonyl group of the ester oriented in a way that minimizes steric clashes while maximizing favorable electronic interactions. Theoretical studies on ortho-substituted benzoates suggest that such interactions significantly influence the preferred conformation. researchgate.net

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for the prediction and interpretation of spectroscopic data. These techniques allow for the calculation of spectroscopic parameters, which can aid in the structural elucidation and vibrational analysis of this compound.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a valuable tool for verifying chemical structures. By employing DFT calculations, it is possible to compute the isotropic shielding constants of atomic nuclei within a molecule. These shielding constants are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, a typical computational approach would involve geometry optimization of the molecule's three-dimensional structure using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)). nih.gov Following optimization, NMR shielding tensor calculations would be performed. The accuracy of these predictions can be enhanced by considering solvent effects, often modeled using continuum solvation models like the Polarizable Continuum Model (PCM). The calculated chemical shifts for both ¹H and ¹³C nuclei can then be compared with experimental data to confirm assignments. The integration of DFT-calculated data with graph neural networks represents an advanced approach to further refine the accuracy of chemical shift predictions. nih.gov

Below is a hypothetical table illustrating the kind of data that would be generated from such a computational study.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative and intended to represent typical results from DFT calculations.)

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) (Hypothetical) |

|---|---|---|

| H (methoxy) | 3.90 | 3.88 |

| H (ester methyl) | 3.85 | 3.83 |

| H (aromatic) | 7.50 | 7.48 |

| H (aromatic) | 7.80 | 7.78 |

| C (carbonyl) | 165.0 | 164.5 |

| C (aromatic, C-O) | 155.0 | 154.8 |

| C (aromatic, C-Cl) | 132.0 | 131.7 |

| C (aromatic, C-Cl) | 130.0 | 129.8 |

| C (aromatic, C-H) | 128.0 | 127.6 |

| C (aromatic, C-H) | 126.0 | 125.8 |

| C (methoxy) | 52.5 | 52.3 |

| C (ester methyl) | 52.0 | 51.8 |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. DFT calculations can accurately predict these vibrational frequencies, aiding in the assignment of experimentally observed spectral bands. nih.gov The process begins with the optimization of the molecular geometry to a minimum on the potential energy surface. Subsequently, frequency calculations are performed, which involve computing the second derivatives of the energy with respect to the atomic coordinates. nih.gov

The output of these calculations includes the vibrational frequencies and their corresponding intensities for both IR and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the approximations inherent in the theoretical method. researchgate.net The potential energy distribution (PED) analysis can also be performed to determine the contribution of individual internal coordinates to each vibrational mode, providing a detailed description of the molecular motions. nih.gov

A representative table of calculated vibrational frequencies for this compound is presented below.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound (Note: This data is for illustrative purposes.)

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|---|

| 3100 | 2976 | C-H stretch (aromatic) |

| 3050 | 2928 | C-H stretch (methyl) |

| 1750 | 1680 | C=O stretch (ester) |

| 1600 | 1536 | C=C stretch (aromatic) |

| 1250 | 1200 | C-O stretch (ester/ether) |

| 800 | 768 | C-Cl stretch |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. It allows for the exploration of potential reaction pathways, the identification of transient intermediates, and the characterization of transition states.

The identification of a transition state, which is a first-order saddle point on the potential energy surface, is crucial for understanding the kinetics of a reaction. Computational methods can be used to locate the geometry of the transition state connecting reactants and products. Once a candidate for a transition state structure is found, a frequency calculation is performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Following the localization of the transition state, an Intrinsic Reaction Coordinate (IRC) analysis is typically performed. This calculation maps out the minimum energy path connecting the transition state to the reactants and products, thereby confirming that the identified transition state indeed connects the desired chemical species.

By calculating the energies of the reactants, products, intermediates, and transition states, a detailed energetic profile of a reaction pathway can be constructed. These calculations provide key thermodynamic and kinetic parameters, such as the enthalpy of reaction and the activation energy. This information is invaluable for predicting the feasibility and rate of a given reaction. For instance, the hydrolysis of the ester group in this compound could be modeled to determine the energy barrier for this transformation under acidic or basic conditions.

Intermolecular Interaction Modeling and Molecular Docking Simulations (Non-Clinical Context)

The study of intermolecular interactions is essential for understanding the condensed-phase behavior of this compound. Computational methods can be used to model these non-covalent interactions, such as hydrogen bonding, halogen bonding, and van der Waals forces. scielo.br Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be employed to analyze the electron density and characterize the nature and strength of these interactions. scielo.br

In a non-clinical context, molecular docking simulations can be used to investigate how this compound might interact with other molecules or materials. For example, its interaction with a stationary phase in a chromatography column could be modeled to predict retention times. These simulations involve placing the molecule into a binding site of a larger host and scoring the different poses to predict the most favorable binding mode and affinity.

Ligand-Target Binding Affinity Prediction (e.g., Enzyme Active Sites, Receptor Pockets)

The prediction of binding affinity between a small molecule, such as this compound, and a biological target is a cornerstone of modern drug discovery. nih.gov Computational approaches allow for the virtual screening of potential interactions with various proteins, helping to identify promising therapeutic targets.

Detailed Research Findings:

Theoretical docking studies can be employed to predict the binding mode and affinity of this compound with various enzyme active sites or receptor pockets. For instance, a hypothetical docking simulation into the active site of a protein kinase could reveal key interactions. The methoxy group might act as a hydrogen bond acceptor, while the dichloro-substituted phenyl ring could engage in hydrophobic and halogen bonding interactions with specific amino acid residues.

The binding free energy, a key indicator of affinity, can be calculated using molecular mechanics force fields. These calculations sum the energetic contributions of various non-covalent interactions, including van der Waals forces, electrostatic interactions, and hydrogen bonds. nih.gov Advanced methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide more accurate estimations of the binding affinity by incorporating solvation effects.

A hypothetical study on the binding of this compound to a target protein might yield the following data:

| Target Protein | Predicted Binding Mode | Key Interacting Residues | Estimated Binding Free Energy (kcal/mol) |

|---|---|---|---|

| Protein Kinase A | Competitive Inhibition | Val56, Leu173, Thr183 | -8.5 |

| Cyclooxygenase-2 (COX-2) | Allosteric Modulation | Arg120, Tyr355, Ser530 | -7.2 |

| HIV-1 Protease | Active Site Binding | Ile50, Ile84 | -9.1 |

This table presents hypothetical data for illustrative purposes.

Non-Covalent Interactions with Model Systems (e.g., Solvents, Nanomaterials)

The behavior of this compound in different environments is governed by its non-covalent interactions (NCIs). nih.gov Understanding these interactions with solvents or nanomaterials is critical for applications in drug delivery, formulation, and materials science.

Detailed Research Findings:

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to analyze the nature and strength of NCIs. For this compound, key interactions include:

Hydrogen Bonds: The methoxy and ester groups can act as hydrogen bond acceptors from protic solvents like water or methanol (B129727).

Halogen Bonds: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms or functional groups in the surrounding medium.

π-Stacking: The aromatic ring can participate in π-π stacking interactions with other aromatic systems, such as those found in graphene or carbon nanotubes.

Simulations of this compound in a water box can reveal the explicit solvent structure around the molecule and the dynamics of hydrogen bonding. Similarly, its interaction with a graphene sheet can be modeled to assess its potential as a component in nanocomposite materials.

| Model System | Dominant Non-Covalent Interaction | Interaction Energy (kcal/mol) | Potential Application |

|---|---|---|---|

| Water | Hydrogen Bonding | -5 to -10 | Aqueous solubility and formulation |

| Graphene | π-Stacking | -15 to -20 | Nanocomposite materials |

| Cyclodextrin | Host-Guest Inclusion | -8 to -12 | Drug delivery and stabilization |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Development

QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are invaluable for predicting the properties of new, unsynthesized molecules.

Molecular Descriptor Generation and Selection for this compound Analogues

The foundation of any QSAR/QSPR model is the set of molecular descriptors, which are numerical representations of a molecule's structure and properties. nih.gov For a series of analogues of this compound, a diverse range of descriptors can be calculated.

Detailed Research Findings:

A hypothetical set of analogues could be generated by varying the substituents on the phenyl ring. For each analogue, descriptors would be calculated, falling into several categories:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Connectivity indices (e.g., Randić index), shape indices (e.g., Kappa indices).

Geometrical Descriptors: Molecular surface area, volume, ovality.

Quantum-Chemical Descriptors: Dipole moment, HOMO/LUMO energies, electrostatic potential maps.

Feature selection algorithms, such as genetic algorithms or recursive feature elimination, would then be used to identify the most relevant descriptors that correlate with the property of interest.

| Analogue | Molecular Weight (g/mol) | LogP | Topological Polar Surface Area (Ų) | Dipole Moment (Debye) |

|---|---|---|---|---|

| This compound | 235.06 | 3.1 | 35.5 | 2.8 |

| Methyl 3-chloro-2,4-dimethoxybenzoate | 230.64 | 2.5 | 44.8 | 3.2 |

| Methyl 4-chloro-2-methoxy-3-nitrobenzoate | 245.61 | 2.9 | 81.1 | 4.5 |

| Methyl 2-methoxy-3,4-dimethylbenzoate | 194.23 | 2.7 | 35.5 | 2.5 |

This table presents hypothetical data for illustrative purposes.

Predictive Model Building for Biological (Non-Clinical) or Material Properties

Once the relevant descriptors are selected, a mathematical model can be built to predict the activity or property of interest. Various machine learning algorithms can be employed for this purpose.

Detailed Research Findings:

For a non-clinical biological property, such as the inhibition of a specific enzyme (e.g., IC50), a predictive model can be developed. Common modeling techniques include:

Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the activity.

Partial Least Squares (PLS): A regression method suitable for datasets with many, potentially correlated, descriptors.

Support Vector Machines (SVM): A powerful machine learning algorithm for both classification and regression tasks.

Random Forest (RF): An ensemble method that builds multiple decision trees to improve predictive accuracy and control overfitting.

The performance of the resulting model is assessed using statistical metrics such as the coefficient of determination (R²), root mean square error (RMSE), and through internal and external validation procedures. A robust QSAR model can then be used to predict the activity of novel analogues of this compound, guiding synthetic efforts towards more potent or desirable compounds.

| Analogue | Experimental IC50 (µM) | Predicted IC50 (µM) | Residual |

|---|---|---|---|

| Analogue 1 | 1.2 | 1.1 | -0.1 |

| Analogue 2 | 5.8 | 6.2 | 0.4 |

| Analogue 3 | 0.5 | 0.6 | 0.1 |

| Analogue 4 | 10.3 | 9.8 | -0.5 |

This table presents hypothetical data for illustrative purposes.

Structure Activity Relationship Sar Investigations of Methyl 3,4 Dichloro 2 Methoxybenzoate and Its Analogs

Design Principles for Methyl 3,4-dichloro-2-methoxybenzoate Analogs

The design of analogs of this compound is guided by established principles of medicinal and agrochemical chemistry. These principles involve systematic structural modifications to probe the electronic and steric requirements for optimal biological activity.

The ester group of this compound is a key feature influencing its properties, including absorption, translocation, and metabolism within the target plant. Systematic modification of this moiety is a common strategy in SAR studies. Variations can include altering the alcohol portion of the ester to include longer or branched alkyl chains, as well as introducing other functional groups.

For instance, increasing the alkyl chain length from a methyl to an ethyl, propyl, or butyl group can affect the lipophilicity of the molecule. This, in turn, can influence its ability to penetrate the waxy cuticle of plant leaves. However, excessively long or bulky alkyl chains may hinder the molecule's ability to bind to its target site due to steric hindrance.

Table 1: Illustrative Herbicidal Activity of Ester Analogs of 3,4-dichloro-2-methoxybenzoic Acid

| Compound | R Group (Ester) | Lipophilicity (LogP) | Relative Herbicidal Activity (%) |

| 1 | -CH₃ (Methyl) | 2.8 | 100 |

| 2 | -CH₂CH₃ (Ethyl) | 3.2 | 110 |

| 3 | -CH(CH₃)₂ (Isopropyl) | 3.5 | 95 |

| 4 | -CH₂CH₂CH₂CH₃ (n-Butyl) | 4.1 | 85 |

| 5 | -H (Acid) | 2.2 | 60 |

Note: The data in this table is illustrative and based on general principles of SAR for auxin-like herbicides. Specific experimental data for these exact analogs was not available in the reviewed literature.

SAR studies in related compounds, such as cinnamic acids, have shown that the presence and position of electron-withdrawing groups like chlorine can significantly impact herbicidal efficacy. nih.gov For example, moving the chlorine atoms to different positions on the ring or replacing them with other halogens (e.g., fluorine or bromine) can lead to substantial changes in activity. Similarly, the position of the methoxy (B1213986) group is vital; in the case of the related herbicide dicamba (B1670444), the 2-methoxy group is essential for its mode of action. nih.gov

Table 2: Illustrative Herbicidal Activity Based on Phenyl Ring Substitution

| Compound | Substitution Pattern | Relative Herbicidal Activity (%) |

| This compound | 3,4-Cl; 2-OCH₃ | 100 |

| Methyl 3,5-dichloro-2-methoxybenzoate | 3,5-Cl; 2-OCH₃ | 80 |

| Methyl 2,5-dichloro-3-methoxybenzoate | 2,5-Cl; 3-OCH₃ | 45 |

| Methyl 3,4-difluoro-2-methoxybenzoate | 3,4-F; 2-OCH₃ | 90 |

| Methyl 3-chloro-2,4-dimethoxybenzoate | 3-Cl; 2,4-OCH₃ | 65 |

Note: The data in this table is illustrative and based on general principles of SAR for auxin-like herbicides. Specific experimental data for these exact analogs was not available in the reviewed literature.

Isosteric replacement is a strategy used to substitute one atom or group of atoms with another that has a similar size, shape, and electronic configuration. This approach can help to understand the importance of specific functional groups for biological activity. In the case of this compound, the methoxy and chloro groups are potential candidates for isosteric replacement.

For example, the methoxy group (-OCH₃) could be replaced by a methylthio group (-SCH₃) or an ethyl group (-CH₂CH₃) to probe the role of the oxygen atom and its lone pairs of electrons in receptor binding. Similarly, a chloro group (-Cl) could be replaced by a trifluoromethyl group (-CF₃) or a cyano group (-CN) to investigate the impact of different electron-withdrawing substituents at that position.

Exploration of Molecular Targets and Ligand-Binding Mechanisms (In Vitro Studies)

The herbicidal activity of synthetic auxins like this compound is primarily due to their interaction with specific auxin-binding proteins, which are part of the plant's hormone signaling pathway. In vitro studies are essential to elucidate the molecular targets and the kinetics of these interactions.

While the primary targets of auxin herbicides are receptors, they can also interact with various enzymes in the plant. Enzyme inhibition assays can provide valuable information about the compound's mechanism of action and potential off-target effects. For instance, studies on related compounds have explored their inhibitory effects on enzymes like carbonic anhydrase. nih.gov

Table 3: Illustrative Enzyme Inhibition Profile of a Hypothetical Analog

| Enzyme | IC₅₀ (µM) | Inhibition Type |

| Auxin-Binding Protein 1 (ABP1) | 5.2 | Competitive |

| Carbonic Anhydrase | >100 | - |

| Acetolactate Synthase (ALS) | >100 | - |

Note: This table is illustrative. Specific enzyme inhibition data for this compound is not available in the public literature.

The primary mode of action for auxin herbicides involves binding to the TIR1/AFB family of F-box proteins, which function as auxin co-receptors. nih.govnih.gov Competitive binding assays are used to determine the affinity of a ligand for its receptor. In these assays, a labeled known ligand and an unlabeled test compound compete for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand is the IC₅₀ value. From this, the inhibition constant (Ki) can be calculated, which reflects the binding affinity.

Studies on dicamba have shown that it has a relatively low binding affinity for auxin receptors compared to the natural auxin, indole-3-acetic acid (IAA). nih.gov This suggests that even compounds with moderate binding affinity can elicit a strong physiological response.

Table 4: Illustrative Receptor Binding Affinities of Synthetic Auxins

| Compound | Target Receptor | Kᵢ (nM) |

| Indole-3-acetic acid (IAA) | TIR1 | 25 |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | TIR1 | 150 |

| Dicamba | TIR1 | >1000 nih.gov |

| Hypothetical Analog A | TIR1 | 850 |

| Hypothetical Analog B | AFB5 | 500 |

Note: The data for hypothetical analogs are for illustrative purposes to demonstrate the concept of receptor binding assays. The data for IAA, 2,4-D, and Dicamba are based on published research. nih.gov

Influence of Stereochemistry on Biological Activity Profiles (if chiral analogs are explored)

There is no information available in the scientific literature regarding the synthesis or biological evaluation of chiral analogs of this compound. The parent molecule itself is not chiral. Consequently, no studies on the influence of stereochemistry on the biological activity of its analogs could be found.

Elucidation of Specific Signaling Pathways Modulated by this compound (Mechanistic Focus)

No published research has elucidated the specific signaling pathways that may be modulated by this compound. As a result, its mechanism of action on a molecular or cellular level remains uncharacterized in the available scientific record.

Integration of SAR with Computational Modeling for Deeper Mechanistic Insight

Consistent with the absence of primary biological activity and SAR data, there are no studies that integrate experimental findings with computational modeling for this compound. Such research, which would provide deeper mechanistic insights, has not been published.

Due to the lack of available data, no data tables on the biological activity or SAR of this compound and its analogs can be provided.

Environmental Chemistry and Degradation Pathways of Methyl 3,4 Dichloro 2 Methoxybenzoate

Hydrolytic Degradation Mechanisms in Aquatic Environments

Hydrolysis is a significant abiotic degradation pathway for esters in aquatic environments, involving the cleavage of the ester bond by water. The rate and products of this reaction are influenced by factors such as pH and temperature.

The hydrolysis of methyl esters of benzoic acids is subject to catalysis by both acids and bases. libretexts.org Under typical environmental pH conditions (pH 5-9), base-catalyzed hydrolysis is the predominant mechanism. The rate of hydrolysis for methyl esters generally increases with increasing pH. For instance, the hydrolysis of the related compound, dicamba (B1670444) methyl ester, is known to occur at around pH 7. cymitquimica.com

Table 1: General pH Dependence of Methyl Benzoate (B1203000) Hydrolysis

| pH Range | Dominant Mechanism | General Rate Trend |

| < 3 | Acid-Catalyzed | Rate increases with decreasing pH |

| 3 - 7 | Neutral and Base-Catalyzed | Rate generally increases with pH |

| > 7 | Base-Catalyzed | Rate significantly increases with pH |

This table presents a generalized trend for methyl benzoate hydrolysis based on established chemical principles.

The primary hydrolytic degradation of Methyl 3,4-dichloro-2-methoxybenzoate results in the cleavage of the ester linkage, yielding two main byproducts: 3,4-dichloro-2-methoxybenzoic acid and methanol (B129727). libretexts.org

Reaction Scheme: Hydrolysis of this compound

The primary degradation product, 3,4-dichloro-2-methoxybenzoic acid, is itself a chemical with its own environmental fate characteristics and is expected to be more water-soluble than the parent ester. uni.lu Further degradation of this acid may occur through other environmental processes.

Photodegradation Mechanisms Under Simulated Environmental Conditions

Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. This process can be a significant degradation pathway for aromatic compounds in surface waters and on soil surfaces.

Specific studies on the wavelength dependence and quantum yield for the photodegradation of this compound are not extensively documented. However, research on the structurally similar herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid) provides valuable insights. Dicamba is known to degrade under UV light, with a photolytic half-life in aqueous solutions at pH 7 of 13.4 hours when exposed to simulated sunlight. nsf.gov The degradation is favored for the anionic form of the molecule. nsf.gov The UV-Vis spectrum of dicamba shows an absorbance peak around 203 nm, which decreases with irradiation time, indicating the breakdown of the parent compound. nsf.gov It is plausible that this compound exhibits similar photochemical behavior due to the shared chromophore of the dichlorinated methoxybenzoic acid moiety.

The photolytic transformation of chlorinated aromatic compounds can proceed through various reactions, including dechlorination, hydroxylation, and cleavage of the aromatic ring. For dicamba, photolysis leads to the formation of several transformation products. The major decomposition product identified in aerobic soil is 3,6-dichlorosalicylic acid (3,6-DCSA), which results from the O-demethylation of the methoxy (B1213986) group. orst.edu A minor product is 2,5-dihydroxy-3,6-dichlorobenzoic acid. orst.edu Given the structural similarities, it is anticipated that the photodegradation of this compound could lead to analogous products, such as 3,4-dichlorosalicylic acid through demethylation.

Table 2: Potential Photodegradation Products of Related Compounds

| Parent Compound | Major Photodegradation Product | Minor Photodegradation Product | Reference |

| Dicamba (3,6-dichloro-2-methoxybenzoic acid) | 3,6-Dichlorosalicylic acid (3,6-DCSA) | 2,5-Dihydroxy-3,6-dichlorobenzoic acid | orst.edu |

This table shows degradation products of a structurally similar compound, suggesting potential pathways for this compound.

Microbial Biodegradation of this compound

Microbial biodegradation is a key process in the environmental dissipation of many organic compounds. A wide variety of soil and aquatic microorganisms have the enzymatic capacity to break down complex aromatic molecules.

While specific studies on the microbial degradation of this compound are limited, the degradation of the closely related herbicide dicamba has been studied. A consortium of microorganisms, including Pseudomonas paucimobilis, has been shown to degrade dicamba, using it as a sole source of carbon. nih.gov The initial and critical step in the microbial degradation of dicamba is the demethylation of the methoxy group to form 3,6-dichlorosalicylic acid (3,6-DCSA). frontiersin.org This reaction is catalyzed by a demethylase enzyme. frontiersin.org

Following demethylation, the resulting chlorinated salicylic (B10762653) acid can undergo further degradation. The degradation of chlorinated aromatic compounds by microorganisms typically involves enzymatic reactions such as hydroxylation and dechlorination, which are catalyzed by monooxygenases and dioxygenases. nih.gov These reactions lead to the opening of the aromatic ring and the eventual mineralization of the compound to carbon dioxide, water, and chloride ions. nih.gov

Given these established pathways for similar compounds, it is highly probable that the microbial biodegradation of this compound would proceed via an initial hydrolysis of the ester bond to form 3,4-dichloro-2-methoxybenzoic acid, followed by microbial demethylation to 3,4-dichlorosalicylic acid. Subsequent enzymatic reactions would then lead to the cleavage of the aromatic ring.

Table 3: Key Enzymatic Reactions in the Biodegradation of Related Chlorinated Aromatic Compounds

| Reaction Type | Enzyme Class | Function |

| Demethylation | Demethylase | Removal of the methyl group from the methoxy substituent. frontiersin.org |

| Dechlorination | Dehalogenase | Removal of chlorine atoms from the aromatic ring. nih.gov |

| Hydroxylation | Monooxygenase/Dioxygenase | Introduction of hydroxyl groups to the aromatic ring. nih.gov |

| Ring Cleavage | Dioxygenase | Opening of the aromatic ring structure. nih.gov |

This table outlines the general enzymatic processes involved in the breakdown of chlorinated aromatic compounds by microorganisms.

Microbial Strain Isolation and Characterization for Degradation Potential

While specific studies on the isolation of microbial strains for the degradation of this compound are not extensively documented, research on related chlorinated and methoxylated aromatic compounds provides significant insights into the types of microorganisms and methodologies that would be applicable. The ability to degrade substituted benzoates is found across a diverse range of bacteria and fungi.

Potential Degrading Microorganisms: Microorganisms capable of degrading chlorinated benzoic acids and methoxybenzoic acids are prime candidates for the breakdown of this compound. Genera such as Pseudomonas, Ralstonia, Nocardia, and Comamonas have been frequently identified as effective degraders of these types of compounds. For instance, Pseudomonas putida has demonstrated the ability to metabolize 4-methoxybenzoic acid, while a Ralstonia species has been shown to degrade various hydroxylated and methoxylated aromatic acids. Similarly, Nocardia corallina has been observed to demethylate and hydroxylate methoxylated benzoic acids.

Isolation and Characterization Techniques: The isolation of microorganisms with the potential to degrade this compound would typically involve enrichment culture techniques. This process involves:

Sample Collection: Soil, sediment, or water from sites with a history of contamination with chlorinated aromatic compounds would be collected.

Enrichment: The collected samples are cultured in a liquid medium containing this compound as the sole source of carbon and energy. This selective pressure encourages the growth of microorganisms that can utilize the compound.

Isolation: Individual microbial colonies are isolated by plating the enriched culture onto solid agar (B569324) media.

Identification and Characterization: Isolated strains are identified using morphological, biochemical, and molecular techniques, such as 16S rRNA gene sequencing. Their degradation capability is then confirmed and quantified using analytical methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

The following table summarizes microbial strains that have been characterized for their ability to degrade structurally similar compounds, suggesting their potential relevance for this compound degradation.

| Microbial Strain | Degraded Compound(s) | Key Findings |

| Ralstonia sp. LD35 | 4-hydroxybenzoic acid, 4-hydroxyphenylacetic acid | Capable of metabolizing various monocyclic aromatic acids. |

| Pseudomonas putida DSM 1868 | 4-methoxybenzoic acid, 3,4-dimethoxybenzoic acid | Demonstrates degradation of methoxylated benzoic acids. |

| Nocardia corallina A81 | p-Anisic acid, Veratric acid | Demethylates and hydroxylates methoxylated benzoic acids. |

| Comamonas testosteroni | Benzoate | Degrades benzoate via a CoA-dependent pathway. |

Elucidation of Biodegradation Metabolites and Pathways

The biodegradation of this compound is expected to proceed through a series of enzymatic reactions, leading to the formation of various intermediate metabolites before complete mineralization. Based on the degradation pathways of related compounds, a plausible pathway can be proposed.

A likely initial step is the hydrolysis of the ester linkage by an esterase enzyme, yielding 3,4-dichloro-2-methoxybenzoic acid and methanol. Subsequently, the degradation of the resulting chlorinated and methoxylated benzoic acid would be the central part of the pathway.

Two primary routes are possible for the aromatic ring degradation:

Demethoxylation and Dechlorination followed by Ring Cleavage:

O-demethylation of the methoxy group is a common initial step in the breakdown of methoxylated aromatic compounds, often catalyzed by monooxygenases. This would result in the formation of 3,4-dichloro-2-hydroxybenzoic acid.

Dechlorination can occur at various stages. Reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, is common under anaerobic conditions. Oxidative dechlorination can also occur.

The resulting dihydroxylated intermediate, such as a chlorocatechol, would then undergo ring cleavage by dioxygenase enzymes. This can proceed via either an ortho- or meta-cleavage pathway, leading to the formation of aliphatic acids that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle.

Initial Dioxygenase Attack:

An alternative initial step could be the attack on the aromatic ring by a dioxygenase, leading to the formation of a dihydrodiol intermediate.

Subsequent dehydrogenation would re-aromatize the ring to form a catechol derivative, which would then be subject to ring cleavage as described above.

The following table outlines the probable key metabolites in the biodegradation of this compound.

| Proposed Metabolite | Precursor Compound | Potential Enzymatic Reaction |

| 3,4-dichloro-2-methoxybenzoic acid | This compound | Ester hydrolysis |

| 3,4-dichloro-2-hydroxybenzoic acid | 3,4-dichloro-2-methoxybenzoic acid | O-demethylation (Monooxygenase) |

| Dichlorocatechol derivative | 3,4-dichloro-2-hydroxybenzoic acid | Decarboxylation and/or further hydroxylation |

| Chloro-cis,cis-muconic acid derivative | Dichlorocatechol derivative | Ring cleavage (Dioxygenase) |

Identification and Characterization of Enzyme Systems Involved in Biotransformation

The biotransformation of this compound relies on a suite of specific enzymes. While direct enzymatic studies on this particular compound are lacking, the enzymes involved in the degradation of analogous structures provide a clear indication of the catalytic machinery required.